molecular formula C13H22ClNO2 B1481365 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2098038-28-7

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1481365
CAS No.: 2098038-28-7
M. Wt: 259.77 g/mol
InChI Key: JPHYHABMSKLEKI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[45]decan-2-yl)propan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves a multi-step process. One common method includes the reaction of 4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The spirocyclic structure allows it to fit into unique binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-hydroxy-2-azaspiro[4.5]decan-2-yl)ethanone
  • 2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
  • 2-Chloro-1-(4-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

Uniqueness

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[45]decan-2-yl)propan-1-one is unique due to its specific hydroxymethyl group, which allows for further functionalization and derivatization

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-10(14)12(17)15-7-11(8-16)13(9-15)5-3-2-4-6-13/h10-11,16H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHYHABMSKLEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2(C1)CCCCC2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 2
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 3
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 4
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 6
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

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